molecular formula C17H14D3Cl2N.HCl B602548 Sertraline-d3 HCl CAS No. 1217741-83-7

Sertraline-d3 HCl

Katalognummer: B602548
CAS-Nummer: 1217741-83-7
Molekulargewicht: 345.71
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sertraline-d3 hydrochloride (C₁₇H₁₄D₃Cl₂N·HCl) is a deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) sertraline hydrochloride. It serves as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for measuring sertraline levels in biological matrices . The compound features three deuterium atoms on the N-methyl group, which increases its molecular weight to 345.71 g/mol compared to 342.69 g/mol for unlabeled sertraline hydrochloride . This isotopic substitution minimizes interference during mass spectrometric analysis, ensuring accurate quantification of the parent drug in complex samples .

Vorbereitungsmethoden

Synthetic Strategies for Sertraline-d3 Hydrochloride

Stereoselective Hydrogenation of the Imine Intermediate

The foundational step in sertraline-d3 synthesis mirrors the classical sertraline route, beginning with the hydrogenation of the imine intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine. However, deuteration introduces unique challenges. As detailed in U.S. Patent 20070260090A1, the hydrogenation employs a palladium catalyst (5% Pd/CaCO3) under deuterium gas (D2) at 20–35°C for 3.5 hours . This step achieves a cis:trans isomer ratio of 99.7:0.3, critical for maintaining the pharmacologically active cis-(1S,4S) configuration . Substituting H2 with D2 ensures deuterium incorporation at the methylamine nitrogen, yielding cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-(trideuteriomethyl)-naphthalenamine .

Deuteration Techniques and Isotopic Purity

Deuterium labeling specificity is achieved through the use of deuterated methylamine (CD3NH2) during imine formation. According to LGC Standards’ protocols, the methylamine group is introduced via reductive amination of 4-(3,4-dichlorophenyl)-1-tetralone with CD3NH2 in methanol, followed by acid-catalyzed cyclization . Isotopic purity (>99% D3) is maintained by rigorous exclusion of protic solvents, which could lead to deuterium-proton exchange. Analytical validation via liquid chromatography–mass spectrometry (LC-MS) confirms a molecular ion peak at m/z 345.71, corresponding to [M+H]+ of C17H14D3Cl2N·HCl .

Purification and Crystallization Protocols

Solvent Selection for Crystallization

Post-hydrogenation, the free base is isolated and converted to the hydrochloride salt. WO2006027658A2 highlights the use of n-butanol and acetone as crystallization solvents to favor the thermodynamically stable Form II polymorph . For sertraline-d3, methanol and ethyl acetate are preferred to minimize isotopic dilution. The free base is dissolved in methanol, treated with gaseous HCl, and seeded with Form II crystals to induce controlled crystallization . This yields a product with ≥99.8% HPLC purity and a deuterium content of 99.5–99.9%, as verified by nuclear magnetic resonance (NMR) spectroscopy .

Activated Carbon Treatment and Filtration

Residual catalysts and byproducts are removed using activated carbon. In a representative procedure, the hydrogenated mixture is stirred with 0.25–0.3 g of activated carbon per 10 g of intermediate, followed by filtration through a 0.2 μm membrane . This step reduces palladium residues to <10 ppm, meeting International Council for Harmonisation (ICH) guidelines for heavy metals in pharmaceuticals .

Analytical Characterization of Sertraline-d3 Hydrochloride

High-Performance Liquid Chromatography (HPLC)

HPLC analysis employs a C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (65:35 v/v). Retention time for sertraline-d3 hydrochloride is 6.8 ± 0.2 minutes, distinct from non-deuterated sertraline (6.5 minutes), ensuring chromatographic resolution . System suitability tests demonstrate a tailing factor <1.2 and theoretical plates >5,000 .

Mass Spectrometry and Isotopic Distribution

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) confirms the molecular formula C17H14D3Cl2N·HCl with an accurate mass of 344.0693 Da . The isotopic distribution pattern shows a characteristic +3 Da shift compared to non-deuterated sertraline, with a base peak at m/z 345.71 and minor peaks at m/z 346.72 (0.5%) and 347.73 (0.1%), reflecting natural abundance of ¹³C and ³⁷Cl .

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Scaling the hydrogenation step requires precise control of deuterium pressure (0.5–1.0 kg/cm²) and temperature (25–30°C) to prevent over-reduction or cis-trans isomerization . Patent US20070260090A1 reports a 92% yield with a catalyst loading of 6% Pd/CaCO3, though recent optimizations suggest that 4% loading suffices for batches >100 kg .

Solvent Recovery and Waste Management

Methanol and ethyl acetate are recovered via fractional distillation, achieving >95% solvent reuse. Aqueous waste containing <1% deuterated byproducts is treated with activated sludge to degrade organic residues before discharge .

Certified reference materials (CRMs) like this compound (Cerilliant CERS-026) are produced under ISO 17034, ensuring traceability and measurement uncertainty <1% . Stability studies confirm a shelf life of 24 months at -20°C, with no detectable degradation by HPLC .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Quantitative Drug Analysis
Sertraline-d3 hydrochloride serves as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). This application is crucial for quantifying sertraline and other SSRIs in biological samples, facilitating therapeutic drug monitoring and pharmacokinetic studies. The standardization improves the accuracy of measurements, which is essential for assessing drug efficacy and safety in clinical settings .

Application Description
Quantitative Drug AnalysisUsed as an internal standard in HPLC/GC-MS for accurate quantification of SSRIs .
Therapeutic Drug MonitoringEnhances reliability in measuring drug levels for patient management .
Pharmacokinetic StudiesAssists in understanding the absorption, distribution, metabolism, and excretion of sertraline .

Environmental Studies

Detection of Pharmaceutical Contaminants
Sertraline-d3 hydrochloride is utilized to trace pharmaceutical compounds in environmental samples. Studies have demonstrated its effectiveness in analyzing the presence of SSRIs in wildlife, such as monitoring pharmaceutical residues in red foxes. This research provides insights into environmental exposure and the accumulation of pharmaceuticals in ecosystems .

Environmental Application Description
Wildlife MonitoringDetection of SSRIs and other pharmaceuticals in animal tissues .
Wastewater Treatment AssessmentEvaluates the efficiency of wastewater treatment processes in removing pharmaceutical contaminants .

Clinical Research

Adjunct Therapy for Tuberculosis
Recent studies have highlighted the potential of sertraline as an adjunct therapy in treating tuberculosis (TB). In preclinical models, sertraline demonstrated enhanced bactericidal effects when combined with standard TB treatments. This suggests that sertraline may improve treatment outcomes by boosting the efficacy of antibiotics against resistant bacterial strains .

Clinical Application Description
TB Treatment EnhancementImproves antibiotic efficacy against Mycobacterium tuberculosis when used alongside standard therapies .

Analytical Chemistry Advancements

Chromatography Techniques
The use of sertraline-d3 hydrochloride has advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. It allows for rapid and precise quantitative analysis of various pharmaceuticals, contributing to the development of more effective analytical methods .

Analytical Application Description
LC-MS/MS DevelopmentEnhances quantitative analysis capabilities for pharmaceutical compounds .

Case Studies

  • Environmental Impact Study : A study conducted by Picone et al. (2023) utilized sertraline-d3 to assess pharmaceutical contamination in wildlife habitats, revealing significant accumulation patterns that pose risks to local ecosystems.
  • Therapeutic Monitoring Case Study : Ansermot et al. (2012) demonstrated how sertraline-d3 facilitated accurate therapeutic drug monitoring in patients undergoing treatment for depression, leading to improved patient outcomes through tailored medication adjustments.

Wirkmechanismus

Sertraline-d3 Hydrochloride, like its non-deuterated counterpart, functions as a selective serotonin reuptake inhibitor. It inhibits the reuptake of serotonin at the presynaptic membrane, leading to increased synaptic concentrations of serotonin in the central nervous system . This enhanced serotonergic neurotransmission is associated with its antidepressant effects. The compound exhibits selective inhibitory effects on the serotonin transporter (SERT) with minimal effects on norepinephrine and dopamine transporters .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

The table below summarizes key differences between Sertraline-d3 HCl and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Structural Features Purity Primary Application
This compound C₁₇H₁₄D₃Cl₂N·HCl 345.71 N-methyl-d3 Deuterated methyl group; identical backbone >95% (HPLC) Internal standard for LC-MS/GC-MS
Sertraline HCl C₁₇H₁₇Cl₂N·HCl 342.69 None Parent compound; non-deuterated Pharmaceutical grade Antidepressant (SSRI)
cis-Sertraline-d3 HCl C₁₇H₁₄D₃Cl₂N·HCl 345.71 N-methyl-d3 cis stereochemistry at C1 and C4 positions Not specified Analytical reference standard
Desmethyl Sertraline HCl C₁₆H₁₅Cl₂N·HCl 328.66 None Lacks methyl group on amine >99% Metabolite/reference impurity
Sertraline EP Impurity B HCl C₁₇H₁₇Cl₂N·HCl 342.69 None Structural isomer or synthesis byproduct >98% Pharmacopeial reference standard

Key Observations :

  • Metabolites : Desmethyl Sertraline HCl, a primary metabolite, lacks the methyl group, reducing molecular weight and altering pharmacokinetics .

Analytical and Functional Comparisons

Regulatory and Certification

  • This compound is classified as a certified reference material (CRM) with documented purity (>95%) and traceability .
  • Pharmacopeial standards (e.g., USP) specify stringent criteria for related compounds like Sertraline EP Impurity B HCl, ensuring batch-to-batch consistency in drug manufacturing .

Research Findings and Data

Isotopic Purity and Performance

Studies demonstrate that this compound exhibits negligible isotopic cross-talk in MS detection, with a mass shift of +3 Da ensuring clear differentiation from the parent compound . For example, in a 2020 study, deuterated sertraline achieved a coefficient of variation (CV) <5% in human plasma assays, validating its reliability as an internal standard .

Comparative Pharmacological Activity

While this compound is chemically inert in biological systems, the parent compound sertraline HCl inhibits serotonin reuptake with an IC₅₀ of 70 nM, showing selectivity over norepinephrine (IC₅₀ = 520 nM) and dopamine transporters (IC₅₀ = 720 nM) . Structural analogs like cis-Sertraline-d3 HCl may exhibit altered binding affinities due to stereochemical differences .

Biologische Aktivität

Sertraline-d3 HCl is a deuterated form of sertraline, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat various psychiatric disorders, including major depressive disorder and anxiety disorders. The incorporation of deuterium in sertraline-d3 enhances its pharmacokinetic properties and allows for more precise studies on its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms, effects in various models, and relevant case studies.

This compound functions primarily by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances neurotransmission. The compound has an IC50 value of approximately 70 nM for the serotonin transporter (SERT) . Additionally, sertraline has been shown to affect other neurotransmitter systems, including norepinephrine and dopamine pathways, although its primary action remains on serotonin.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of sertraline. It exhibits a half-life ranging from 26 to 56 hours, with peak plasma concentrations occurring approximately 4.5 to 8.4 hours post-administration . The active metabolite, desmethylsertraline, also contributes to its therapeutic effects and has a longer half-life, which can lead to cumulative effects over time.

Antidepressant Effects

Research indicates that this compound retains the antidepressant properties of sertraline. In a clinical trial involving patients with depressive symptoms, sertraline demonstrated significant improvements in anxiety and quality of life measures despite not showing a substantial reduction in depressive symptoms within the first six weeks .

Table 1: Clinical Outcomes from Sertraline Treatment

Outcome MeasureSertraline Group (n=266)Placebo Group (n=284)p-value
Mean PHQ-9 Score (6 weeks)7.98 (SD 5.63)8.76 (SD 5.86)0.41
Anxiety Symptoms ReductionSignificantNot significant-
Quality of Life ImprovementSignificantNot significant-

Anti-Inflammatory Properties

Recent studies have suggested that sertraline may possess anti-inflammatory properties that could be beneficial in treating conditions such as tuberculosis (TB). A study demonstrated that sertraline enhanced the bactericidal effects of standard TB treatments in infected macrophages, significantly reducing bacterial loads .

Table 2: Effects of Sertraline on Mycobacterium tuberculosis

Sertraline Concentration (µM)Bacterial Load Reduction (%)
130
535
1043
20Complete loss of IFNβ secretion

Case Study: Tuberculosis Treatment

In a study involving C3HeB/FeJ mice infected with Mycobacterium tuberculosis, treatment with sertraline at concentrations as low as 20 µM resulted in significant reductions in bacterial growth compared to controls. The combination of sertraline with standard antibiotics led to enhanced bacterial killing, indicating its potential as an adjunct therapy for TB .

Case Study: Depression and Anxiety Management

A pragmatic multicenter trial assessed the effectiveness of sertraline in primary care settings for patients with mild to moderate depressive symptoms. While not all patients experienced significant reductions in depressive symptoms at six weeks, many reported improvements in anxiety and overall mental health . This highlights the compound's utility beyond traditional antidepressant effects.

Q & A

Q. What analytical methods are recommended for quantifying Sertraline-d3 HCl in pharmacokinetic studies?

Basic Research Focus
High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for quantifying this compound, as outlined in pharmacopeial guidelines. These protocols specify column types (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and validation parameters such as linearity and precision .

Advanced Research Focus
For enhanced sensitivity, develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Optimize ionization parameters (e.g., electrospray ionization in positive mode) and collision energy to improve deuterated compound detection. Validate the method per ICH Q2(R1) guidelines, including matrix effects assessment in biological samples like plasma .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Basic Research Focus
Follow established deuterium incorporation protocols, such as acid-catalyzed hydrogen-deuterium exchange. Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium enrichment at specific positions (e.g., methyl groups), ensuring ≥98% isotopic purity .

Advanced Research Focus
Optimize reaction conditions (e.g., temperature, catalyst concentration) using design-of-experiments (DoE) approaches to maximize deuterium retention. Employ kinetic isotope effect (KIE) studies to evaluate reaction pathways and minimize byproduct formation. Validate synthesis reproducibility across multiple batches using orthogonal techniques like isotope ratio mass spectrometry (IRMS) .

Q. What strategies resolve discrepancies in reported metabolic pathways of this compound?

Basic Research Focus
Cross-validate findings using standardized in vitro models (e.g., human liver microsomes) and compare results against non-deuterated sertraline controls. Ensure instrument calibration and internal standard consistency (e.g., stable isotope-labeled metabolites) .

Advanced Research Focus
Conduct a systematic review with meta-analysis to assess heterogeneity across studies. Apply subgroup analyses to isolate variables such as cytochrome P450 isoforms or dosing regimens. Use computational tools (e.g., molecular docking simulations) to explore deuteration effects on enzyme binding affinities .

Q. How should researchers design studies to evaluate deuterium-related pharmacokinetic advantages?

Basic Research Focus
Use a crossover design in animal models to compare this compound with its non-deuterated counterpart. Measure plasma half-life, clearance, and metabolite profiles via validated bioanalytical methods .

Advanced Research Focus
Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict deuteration impacts on human pharmacokinetics. Validate models with in vivo data, adjusting for deuterium’s kinetic isotope effects on metabolic enzymes like CYP2B6 and CYP2C19 .

Q. What methodologies are critical for detecting low-abundance impurities in this compound?

Basic Research Focus
Employ gradient HPLC with photodiode array (PDA) detection, referencing pharmacopeial impurity limits (e.g., ≤0.30% for (R,R)-sertraline). Use reference standards for peak identification and quantify impurities via relative retention times .

Advanced Research Focus
Implement ultra-high-performance liquid chromatography (UHPLC) paired with high-resolution mass spectrometry (HRMS) to resolve co-eluting impurities. Apply multivariate statistical tools (e.g., principal component analysis) to correlate impurity profiles with synthesis conditions .

Q. How can researchers integrate this compound findings into broader pharmacological contexts?

Basic Research Focus
Conduct a scoping review to map existing literature on deuteration’s effects on SSRI pharmacokinetics. Highlight gaps, such as long-term stability studies or comparative efficacy in depression models .

Advanced Research Focus Develop a research framework using the PICO (Population, Intervention, Comparison, Outcome) model to structure hypothesis-driven studies. For example: Does deuteration (Intervention) improve brain penetration (Outcome) of sertraline (Comparison) in rodent blood-brain barrier models (Population)? .

Q. What steps validate the isotopic stability of this compound under physiological conditions?

Basic Research Focus
Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor deuterium loss over time using LC-MS and compare against non-deuterated controls .

Advanced Research Focus
Use isotope tracing with 2^2H-NMR to track deuterium redistribution in in vivo metabolites. Correlate stability with deuteration positions (e.g., benzylic vs. aromatic) to guide future molecular design .

Eigenschaften

CAS-Nummer

1217741-83-7

Molekularformel

C17H14D3Cl2N.HCl

Molekulargewicht

345.71

Aussehen

White Solid

melting_point

>276°C

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

79559-97-0 (unlabelled)

Synonyme

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; 

Tag

Sertraline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.